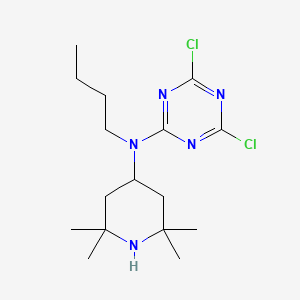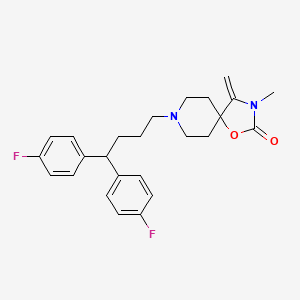![molecular formula C32H71N5O2 B12764405 N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid CAS No. 68611-21-2](/img/structure/B12764405.png)
N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex is a synthetic compound that combines the properties of stearic acid and a polyamine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex typically involves the reaction of stearic acid with a polyamine derivative. The reaction conditions may include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the reaction.
Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this complex may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The complex can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry
In chemistry, this complex is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology
In biological research, the compound may be used to study cell membrane interactions and as a component in drug delivery systems.
Medicine
Industry
In industrial applications, the compound is used in the production of surfactants, lubricants, and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex involves its interaction with cellular membranes and proteins. The polyamine component can bind to negatively charged sites on cell membranes, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid Derivatives: Compounds like stearic acid monoethanolamide and stearic acid diethanolamide.
Polyamine Derivatives: Compounds such as spermidine and spermine.
Uniqueness
The uniqueness of stearic acid nn’-bis(3-aminopropyl)-N-(3-(dimethylamino)propyl)-1,3-propanediamine complex lies in its dual functionality, combining the properties of stearic acid and polyamines. This allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
68611-21-2 |
|---|---|
Molecular Formula |
C32H71N5O2 |
Molecular Weight |
557.9 g/mol |
IUPAC Name |
N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C14H35N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-18(2)11-6-14-19(12-4-8-16)13-5-10-17-9-3-7-15/h2-17H2,1H3,(H,19,20);17H,3-16H2,1-2H3 |
InChI Key |
ZGRSWMWKYMRMSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CN(C)CCCN(CCCN)CCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


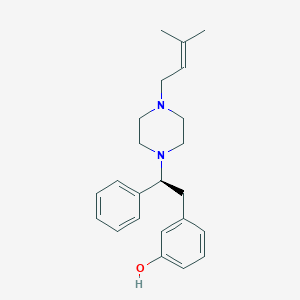
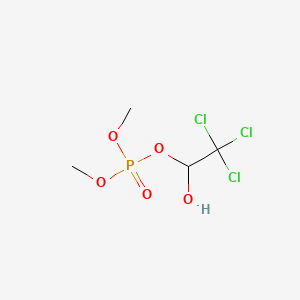
![10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide](/img/structure/B12764340.png)
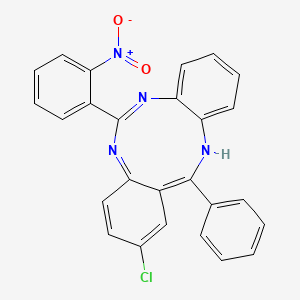
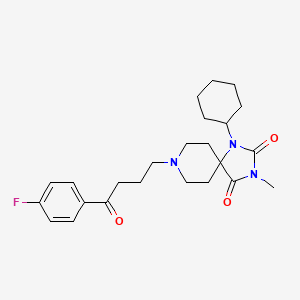

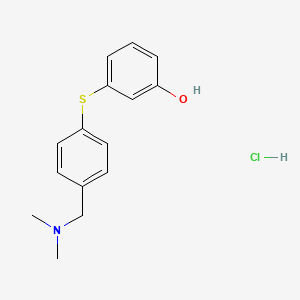

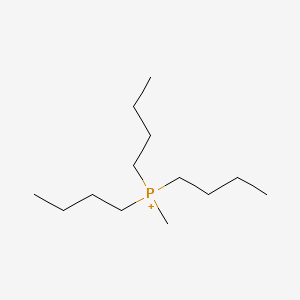
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)


